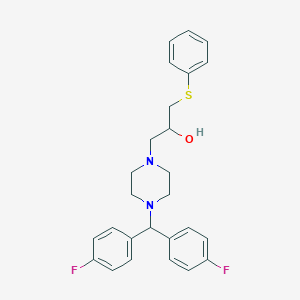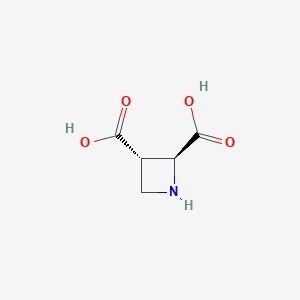![molecular formula C8H14FNO2 B115679 tert-butyl N-[trans-2-fluorocyclopropyl]carbamate CAS No. 146726-40-1](/img/structure/B115679.png)
tert-butyl N-[trans-2-fluorocyclopropyl]carbamate
Overview
Description
“tert-butyl N-[trans-2-fluorocyclopropyl]carbamate” is a chemical compound with the CAS Number: 146726-40-1. Its molecular weight is 175.2 and its IUPAC name is tert-butyl (1R,2R)-2-fluorocyclopropylcarbamate . It is a carbamate derivative .
Chemical Reactions Analysis
Carbamates, including “tert-butyl N-[trans-2-fluorocyclopropyl]carbamate”, are known to participate in various chemical reactions . They can modulate inter- and intramolecular interactions with target enzymes or receptors .Scientific Research Applications
Medicinal Chemistry: Prodrug Design
tert-butyl N-[trans-2-fluorocyclopropyl]carbamate: is utilized in medicinal chemistry for the design of prodrugs. Prodrugs are compounds that undergo metabolic conversion in vivo to release the active pharmaceutical ingredient. The carbamate group in this compound can be strategically placed to modify the pharmacokinetic properties of drugs, enhancing their bioavailability and reducing first-pass metabolism .
Organic Synthesis: Protecting Groups
In organic synthesis, the tert-butyl carbamate moiety serves as a protecting group for amines. This is particularly useful in multi-step synthetic routes where selective deprotection is required. The stability of the carbamate group under various conditions allows for its application in complex chemical syntheses .
Material Science: Polymer Precursors
The compound finds application in material science as a precursor for the synthesis of polymers. The presence of the fluorocyclopropyl group can impart unique properties to the resulting polymers, such as increased resistance to solvents and enhanced mechanical strength .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, tert-butyl N-[trans-2-fluorocyclopropyl]carbamate can be used as a standard in chromatographic analyses. Its distinct chemical structure allows it to serve as a reference compound for calibrating instruments and validating analytical methods .
Neuropharmacology: Cholinesterase Inhibitors
Carbamate derivatives are known to act as cholinesterase inhibitors, which are important in the treatment of neurodegenerative diseases like Alzheimer’s. The specific structure of this compound may provide insights into the development of new therapeutic agents targeting cholinergic pathways .
Agricultural Chemistry: Pesticide Development
The carbamate group is a common feature in many pesticidestert-butyl N-[trans-2-fluorocyclopropyl]carbamate could potentially be explored for its pesticidal properties, contributing to the development of new insecticides, fungicides, or herbicides .
Pharmacology: Drug-Target Interaction Studies
This compound’s structure allows it to interact with various biological targets, making it valuable for drug-target interaction studies. It can help in understanding the binding affinities and mechanism of action of potential drugs .
Chemical Synthesis: Starting Material for Heterocycles
Finally, tert-butyl N-[trans-2-fluorocyclopropyl]carbamate can be used as a starting material for the synthesis of heterocyclic compounds. Heterocycles are core structures in many pharmaceuticals, and the introduction of the fluorocyclopropyl group can lead to compounds with novel biological activities .
Mechanism of Action
properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-fluorocyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSDKMQGCVVQBV-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[trans-2-fluorocyclopropyl]carbamate | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)











